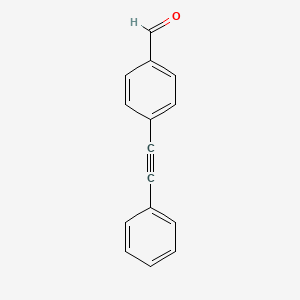

4-(Phenylethynyl)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(Phenylethynyl)benzaldehyde and related compounds often involves strategies such as the aldol reaction, where substituent effects play a critical role in the reactivity of different benzaldehydes. For example, the aldol reaction of 4-cyanobenzaldehyde shows significantly different rates compared to 4-methoxybenzaldehyde, highlighting the influence of electronic features of substituents in these reactions (Katsuyama et al., 2013). Additionally, the Wittig reaction has been employed to prepare derivatives such as 4-(N,N-dimethylamino)phenylethyne, followed by specific elimination reactions to achieve the desired phenylethynyl benzaldehyde compounds (Rodríguez et al., 1996).

Molecular Structure Analysis

Molecular structure analysis through crystallographic, spectroscopic, and computational studies reveals detailed insights into the bonding, geometry, and interactions within 4-(Phenylethynyl)benzaldehyde. The crystal structure investigations have identified the presence of C-H...O hydrogen bonding, indicating a dimer formation linked by carbonyl and adjacent hydrogens in the solid state. Such dimerization has implications for the compound's reactivity and physical properties (Vaz et al., 2005).

Chemical Reactions and Properties

4-(Phenylethynyl)benzaldehyde participates in various chemical reactions, demonstrating a range of reactivities dependent on the substituents present. Its transformations in aldol and thiazolidine formation reactions have been analyzed, showing different reactivities when compared with simple benzaldehydes. This variance is attributed to the electronic nature of the substituents, significantly affecting the compound's behavior in synthetic pathways (Katsuyama et al., 2013).

Physical Properties Analysis

The physical properties of 4-(Phenylethynyl)benzaldehyde, such as melting points, solubility, and crystalline structure, are closely related to its molecular structure. Studies have shown that C-H...O hydrogen bonding plays a crucial role in its solid-state dimerization, affecting its melting point and solubility. These properties are critical when considering the compound for various applications in chemical synthesis and material science (Vaz et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-(Phenylethynyl)benzaldehyde, including its reactivity in different chemical reactions and its behavior under various conditions, have been extensively studied. Its role as a precursor in the synthesis of biologically active intermediates highlights its importance in organic synthesis. The study of its transformations, such as in the formation of aldol and thiazolidine derivatives, reveals the influence of electronic effects and the strategic utility of the compound in synthetic chemistry (Katsuyama et al., 2013).

Wissenschaftliche Forschungsanwendungen

Reactivity in Chemical Transformations

4-(Phenylethynyl)benzaldehyde shows distinct reactivity in chemical transformations such as aldol and thiazolidine formation reactions, compared to simple benzaldehydes. The electronic properties of substituents in this compound are less influential in diphenylacetylene systems than in simple benzene systems (Katsuyama et al., 2013).

Synthesis and Characterization in Polymers

This compound is significant in the synthesis of fluorescent phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. These polymers demonstrate excellent thermal stability and are highly fluorescent in both solution and thin film, which could be beneficial in various industrial applications (Neilson et al., 2008).

Tyrosinase Inhibition Properties

In studies on tyrosinase inhibition, substituent effects of benzaldehydes, including 4-substituted variants, have been observed. These compounds can impact the rate of product formation, indicating potential applications in biochemistry and pharmacology (Nihei & Kubo, 2017).

Enzymatic Production of Benzaldehyde

The enzymatic process for producing benzaldehyde from l-phenylalanine, involving 4-hydroxymandelate synthase, has been explored. Modified versions of this enzyme can increase the efficiency of benzaldehyde production, highlighting a potential application in flavoring and fragrance industries (Takakura et al., 2022).

Fluorescent Probes in Biochemistry

4-(Phenylethynyl)benzaldehyde derivatives have been used to create ratiometric fluorescent probes for cysteine and homocysteine. These probes show a large emission wavelength shift, which is valuable in bioanalytical chemistry for detecting specific amino acids (Lin et al., 2008).

Safety and Hazards

4-(Phenylethynyl)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers on 4-(Phenylethynyl)benzaldehyde indicate that substituents significantly influence the reactivity of aldehyde transformations . More research is needed to fully understand the properties and potential applications of this compound.

Wirkmechanismus

Action Environment

Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. For 4-(Phenylethynyl)benzaldehyde, it is known to be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Eigenschaften

IUPAC Name |

4-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCFYQFCFHKYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346142 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57341-98-7 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57341-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(phenylethynyl)benzaldehyde unique compared to simple benzaldehydes in terms of reactivity?

A1: The research [] highlights that the presence of the phenylethynyl substituent in 4-(phenylethynyl)benzaldehyde significantly influences its reactivity compared to simple benzaldehydes. While the paper does not delve into specific reaction mechanisms, it emphasizes that this difference in reactivity is likely due to electronic effects imparted by the phenylethynyl group. The extended conjugation and electron-withdrawing nature of this substituent can alter the electron density at the aldehyde functionality, potentially impacting its susceptibility to nucleophilic attack and other transformations. This distinct reactivity profile opens up avenues for exploring novel synthetic applications and transformations specific to 4-(phenylethynyl)benzaldehyde.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)